Cas no 20389-06-4 (2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid)
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid
- 2-(3,4-Dimethylphenyl)-chinolin-4-carbonsaeure
- 2-(3,4-Dimethyl-phenyl)-chinolin-4-carbonsaeure
- 2-(3,4-dimethyl-phenyl)-quinoline-4-carboxylic acid
- 2-(3',4'-dimethylphenyl)quinoline-4-carboxylic acid
- AC1LDRNG
- AC1Q2LSJ
- Oprea1_526327
- Oprea1_582347
- PubChem6200
- STOCK3S-24403
- SureCN8613147
- STK251718
- 4-Quinolinecarboxylic acid, 2-(3,4-dimethylphenyl)-
- VS-03865
- 2-(3,4-Dimethylphenyl)quinoline-4-carboxylicacid
- NCGC00326433-01
- BBL013566
- DTXSID20350110
- AKOS000265815
- CS-0316362
- MFCD00851530
- SB71651
- SR-01000412456
- DB-066188
- AB01321449-02
- ALBB-000412
- SR-01000412456-1
- SCHEMBL8613147
- 2-(3,4-dimethylphenyl)-4-quinolinecarboxylic acid
- A814516
- 20389-06-4
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- MDL: MFCD00851530
- Inchi: 1S/C18H15NO2/c1-11-7-8-13(9-12(11)2)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21)
- InChI Key: ZHOVQBPFQFEWSA-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C2=CC=C(C)C(C)=C2)=NC2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 277.11000
- Monoisotopic Mass: 277.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- PSA: 50.19000
- LogP: 4.21680
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D592313-50mg |
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic Acid |
20389-06-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D592313-100mg |
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic Acid |
20389-06-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D592313-500mg |
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic Acid |
20389-06-4 | 500mg |
$ 275.00 | 2022-06-05 | ||
| Fluorochem | 014377-1g |
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid |
20389-06-4 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 014377-5g |
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid |
20389-06-4 | 5g |
£715.00 | 2022-03-01 | ||
| Fluorochem | 014377-10g |
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid |
20389-06-4 | 10g |
£1225.00 | 2022-03-01 | ||
| Chemenu | CM112882-5g |
2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
20389-06-4 | 95% | 5g |
$420 | 2021-08-06 | |
| Chemenu | CM112882-10g |
2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
20389-06-4 | 95% | 10g |
$720 | 2021-08-06 | |
| Chemenu | CM112882-25g |
2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
20389-06-4 | 95% | 25g |
$1350 | 2021-08-06 | |
| abcr | AB378005-500 mg |
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid |
20389-06-4 | 500MG |
€195.40 | 2022-06-10 |
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid Suppliers
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid
Introduction to 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid (CAS No. 20389-06-4)
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid (CAS No. 20389-06-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoline carboxylic acids and is characterized by its unique structural features, which include a quinoline ring and a substituted phenyl group. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The molecular structure of 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid is composed of a quinoline core, which is a heterocyclic aromatic compound with a fused benzene and pyridine ring. The substitution at the 2-position with a 3,4-dimethylphenyl group adds complexity and functionality to the molecule. This structural arrangement contributes to its potential as a ligand for various biological targets, including enzymes, receptors, and transporters.
In recent years, significant advancements have been made in understanding the pharmacological properties of 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For instance, studies have demonstrated its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid has also shown potential in cancer research. Preclinical studies have indicated that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activity of kinases such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in various types of cancer.
The synthesis of 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid has been extensively studied, with several methods reported in the literature. One common approach involves the condensation of 2-chloroquinoline-4-carboxylic acid with 3,4-dimethylbenzaldehyde followed by cyclization and dehydrogenation steps. These synthetic routes are crucial for the large-scale production of the compound for further research and development.
In addition to its therapeutic potential, 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid has also been explored for its use as a fluorescent probe in bioanalytical applications. The quinoline moiety confers strong fluorescence properties to the molecule, making it suitable for real-time monitoring of biological processes such as enzyme activity and cellular signaling. This application has opened new avenues for understanding complex biological systems at the molecular level.
The safety profile of 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid is another important aspect that has been investigated. Preclinical toxicity studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further clinical evaluation. However, as with any new chemical entity (NCE), comprehensive safety assessments are essential before advancing to human trials.
In conclusion, 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid (CAS No. 20389-06-4) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for drug discovery and development. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in advancing our understanding of human health and disease.
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